molecular formula C6H10N2OS B2491097 5-Tert-butyl-1,3,4-oxadiazole-2-thiol CAS No. 83430-52-8

5-Tert-butyl-1,3,4-oxadiazole-2-thiol

Cat. No.: B2491097
CAS No.: 83430-52-8
M. Wt: 158.22
InChI Key: WJRXCTKOHPZBDN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Tert-butyl-1,3,4-oxadiazole-2-thiol can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamidoxime with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

5-Tert-butyl-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

5-tert-butyl-3H-1,3,4-oxadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-6(2,3)4-7-8-5(10)9-4/h1-3H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRXCTKOHPZBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=S)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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